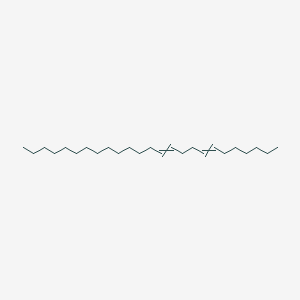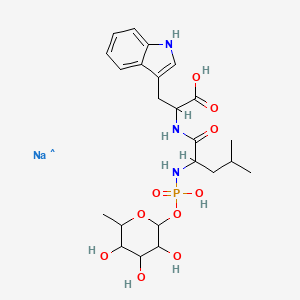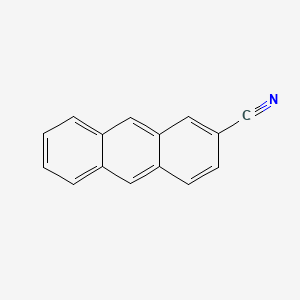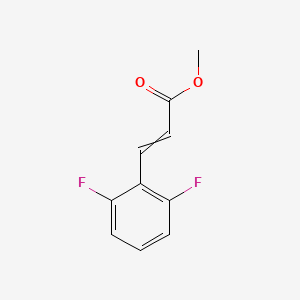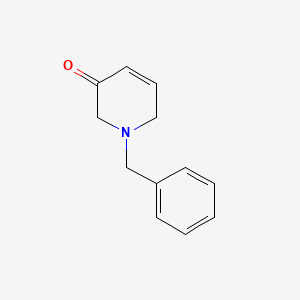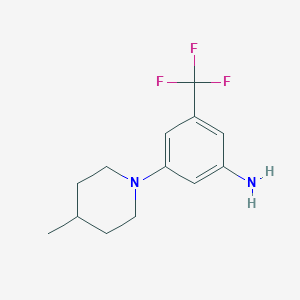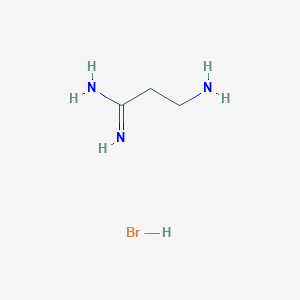
Docos-11-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetoleic acid, also known as cis-11-docosenoic acid, is a long-chain monounsaturated fatty acid with the chemical formula C22H42O2. It is primarily found in fish oils, particularly those derived from herring and mackerel. This compound is notable for its role in enhancing the metabolic pathways of omega-3 fatty acids, making it a subject of interest in nutritional and biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: Cetoleic acid can be synthesized through the hydrolysis of triglycerides found in fish oils. The process involves the following steps:
Extraction: Fish oils are extracted from sources such as herring or mackerel.
Hydrolysis: The triglycerides in the fish oil are hydrolyzed to release free fatty acids, including cetoleic acid.
Purification: The free fatty acids are then purified using techniques such as distillation or chromatography to isolate cetoleic acid.
Industrial Production Methods: Industrial production of cetoleic acid typically involves large-scale extraction and purification processes. Fish oils are processed in facilities equipped with hydrolysis and distillation units to efficiently produce high-purity cetoleic acid. The use of advanced chromatographic techniques ensures the removal of impurities and the isolation of cetoleic acid in its pure form .
化学反应分析
Types of Reactions: Cetoleic acid undergoes various chemical reactions, including:
Oxidation: Cetoleic acid can be oxidized to form peroxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of cetoleic acid can yield saturated fatty acids.
Esterification: Cetoleic acid can react with alcohols to form esters, which are commonly used in the production of biodiesel.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of lipoxygenase enzymes.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Esterification: Alcohols (e.g., methanol) in the presence of an acid catalyst such as sulfuric acid.
Major Products Formed:
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
科学研究应用
Cetoleic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in cellular metabolism and its effects on lipid profiles.
Medicine: Investigated for its potential benefits in reducing inflammation and improving cardiovascular health.
Industry: Utilized in the production of biodiesel and other bio-based products.
作用机制
Cetoleic acid exerts its effects through several mechanisms:
Metabolic Pathways: It enhances the conversion of alpha-linolenic acid to eicosapentaenoic acid and docosahexaenoic acid, which are essential omega-3 fatty acids.
Molecular Targets: Cetoleic acid binds to peroxisome proliferator-activated receptors, which regulate lipid metabolism and inflammation.
Pathways Involved: It influences pathways related to lipid metabolism, inflammation, and cellular signaling.
相似化合物的比较
Oleic Acid: A monounsaturated fatty acid with one double bond at the ninth carbon.
Erucic Acid: A monounsaturated fatty acid with one double bond at the thirteenth carbon.
Cetoleic acid stands out due to its specific role in omega-3 fatty acid metabolism and its potential health benefits.
属性
分子式 |
C22H42O2 |
|---|---|
分子量 |
338.6 g/mol |
IUPAC 名称 |
docos-11-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24) |
InChI 键 |
KJDZDTDNIULJBE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


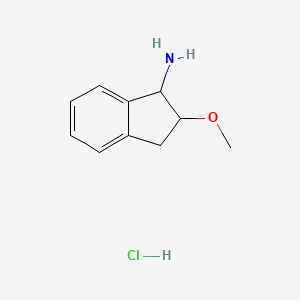
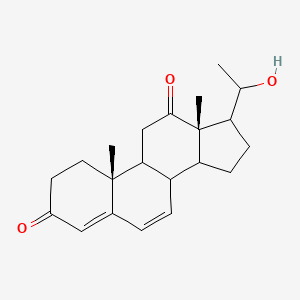

![[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride](/img/structure/B12434861.png)
